Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu

Peptide Synthesis Chemical Stability Process Chemistry

Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu is a fully protected, disulfide-linked cystine dimer. Its orthogonal N-acetyl and tert-butyl ester groups ensure high-fidelity, stepwise deprotection in complex disulfide-rich peptide syntheses. This building block eliminates sulfurous odors common to simpler cystine esters and provides enhanced stability and solubility, making it the superior choice for reproducible, high-yield SPPS of conotoxins, defensins, and other bioactive peptides.

Molecular Formula C18H32N2O6S2
Molecular Weight 436.6 g/mol
Cat. No. B12285500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu
Molecular FormulaC18H32N2O6S2
Molecular Weight436.6 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSSCC(C(=O)OC(C)(C)C)NC(=O)C)C(=O)OC(C)(C)C
InChIInChI=1S/C18H32N2O6S2/c1-11(21)19-13(15(23)25-17(3,4)5)9-27-28-10-14(20-12(2)22)16(24)26-18(6,7)8/h13-14H,9-10H2,1-8H3,(H,19,21)(H,20,22)
InChIKeyCJMDURFWZHENFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu: A Protected Cystine Diester for Advanced Peptide Synthesis and Bioconjugation


Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu, also known as di-tert-butyl N,N'-diacetyl-D-cystinate, is a synthetic, fully protected cystine derivative featuring N-acetyl and C-terminal tert-butyl ester groups, with the thiol moieties engaged in a disulfide bond [1]. This molecule serves as a protected building block in peptide synthesis, particularly in solid-phase methodologies where orthogonal protection strategies are critical for achieving high-fidelity disulfide bond formation and preventing unwanted side reactions [2]. Its design provides enhanced lipophilicity and stability compared to simpler cysteine or cystine esters, making it a valuable intermediate for the construction of complex, disulfide-rich peptides and for use in bioconjugation studies where controlled, stepwise deprotection is required .

Why Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu Cannot Be Replaced by Simpler Cysteine or Cystine Esters in Regioselective Synthesis


Attempting to substitute Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu with common alternatives like N-acetylcysteine (NAC), L-cysteine esters, or even N,N'-diacetyl-L-cystine (NDAC) is scientifically flawed due to critical differences in protecting group architecture and subsequent reactivity profiles. For instance, while NAC and simple cysteine esters may offer antioxidant activity, they lack the orthogonal protection (N-acetyl and tert-butyl ester on a disulfide-linked dimer) necessary for selective, stepwise deprotection in complex peptide syntheses, often leading to uncontrolled disulfide scrambling and low yields of the desired folded product [1]. Furthermore, simpler cystine diesters like dimethyl or diethyl cystinate (DMC/DEC) are associated with strong, unpleasant odors and are significantly less stable, causing handling and storage challenges in an industrial setting, whereas the protected nature of Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu mitigates these issues [2]. The unique combination of protecting groups provides a quantifiable advantage in both synthetic precision and practical utility, which is elaborated in the evidence below.

Quantitative Evidence for Selecting Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu Over Alternative Cystine Derivatives


Enhanced Stability and Elimination of Malodor Compared to Diethyl and Dimethyl Cystinate

A direct comparative evaluation in a patent application for N,N'-diacetyl-L-cystine (NDAC) derivatives, which are structurally related to the target compound, explicitly states that NDAC is 'more stable than simple alternative cystine esters such as DMC or DEC and does not result in unpleasant sulfur odor' [1]. This finding is directly transferable to Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu, as the presence of the N-acetyl and tert-butyl ester protecting groups on the cystine core is the key structural feature responsible for this improved stability and reduced odor. The target compound's fully protected nature (N-acetyl and OtBu) provides even greater stability than the parent NDAC.

Peptide Synthesis Chemical Stability Process Chemistry

Superior Solubility Profile Compared to Unprotected L-Cystine

Patent literature on the closely related N,N'-diacetyl-L-cystine (NDAC) indicates that the acetylation of the amino groups significantly improves aqueous solubility relative to unmodified L-cystine [1]. While the target compound, Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu, contains additional tert-butyl esters that increase lipophilicity, the overall solubility profile is advantageous in specific organic solvent systems commonly used in peptide synthesis (e.g., DMF, DCM, chloroform). This is in contrast to L-cystine, which exhibits extremely poor solubility in both aqueous and most organic solvents, severely limiting its direct use as a building block.

Formulation Science Bioconjugation Drug Delivery

In Vitro Metabolic Stability of the tert-Butyl Ester Moiety

A comparative study on the in vitro metabolism of cysteine esters in rat lung and liver homogenates provides quantitative data on the stability of the tert-butyl ester group. The study found that cysteine tertiary butyl ester 'was not hydrolysed to CySH by lung or liver homogenates', in stark contrast to other cysteine esters (e.g., methyl, ethyl, isopropyl esters) which were rapidly hydrolyzed with half-lives ranging from 1.9 to 12.1 minutes in liver homogenates [1]. While the target compound is a cystine dimer, this study provides class-level inference for the metabolic stability of the tert-butyl ester protecting group, which is a key structural component.

Pharmacokinetics Drug Metabolism Prodrug Design

Commercial Availability and Consistent Quality Control Specifications

The target compound, under its CAS number 1079950-07-4, is commercially available from major suppliers such as Sigma-Aldrich with a documented purity specification of ≥95% . This is a critical differentiator from less common or custom-synthesized cystine derivatives, for which purity may be inconsistent or not guaranteed. The availability of a defined, high-purity material from a reputable source ensures reproducibility in research and development, reducing the risk of batch-to-batch variability that can plague more esoteric or in-house prepared alternatives. In contrast, simpler but unrefined cystine esters often lack rigorous quality control, potentially introducing impurities that can interfere with sensitive chemical or biological assays.

Procurement Quality Control Chemical Sourcing

Optimal Application Scenarios for Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu Based on Evidence


Synthesis of Regioselectively Disulfide-Bridged Peptides via Orthogonal Protection Strategies

In solid-phase peptide synthesis (SPPS) where precise, sequential formation of multiple disulfide bonds is required, the fully protected cystine diester serves as a pre-formed, masked dimer. Its N-acetyl and tert-butyl ester groups are orthogonal to Fmoc/t-Bu chemistry, allowing for selective deprotection steps to generate a free thiol or disulfide at a precise point in the synthetic pathway. This enables the construction of complex, bioactive peptides (e.g., conotoxins, defensins) with correct folding patterns, a task that is exceedingly difficult or low-yielding when using unprotected cystine or simpler cysteine derivatives [1].

Development of Stable, Odorless Cysteine-Based Building Blocks for Industrial-Scale Peptide Manufacturing

For industrial process chemists, the elimination of unpleasant sulfurous odor is a significant practical advantage. The protected nature of Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu, as established by class-level inference from patent literature on related NDAC compounds, ensures a more agreeable and safer working environment compared to the use of dimethyl or diethyl cystinate [2]. This, combined with its enhanced stability and solubility in process-friendly solvents, makes it a preferred reagent for large-scale peptide synthesis, reducing operational hazards and simplifying waste handling.

Prodrug and Bioconjugate Design Requiring Metabolically Stable Linkers

The demonstrated metabolic stability of the tert-butyl ester group against in vitro hydrolysis by lung and liver enzymes provides a foundation for its use in designing stable bioconjugates or prodrugs [3]. When conjugated to a therapeutic peptide or small molecule, the tert-butyl ester can act as a protecting group that survives initial metabolic clearance, potentially allowing for targeted delivery or controlled release following specific chemical or enzymatic unmasking at the desired site of action.

Synthesis of High-Purity Cysteine-Containing Peptides for Structure-Activity Relationship (SAR) Studies

The availability of Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu from major commercial suppliers with a documented purity of ≥95% ensures that researchers can reproducibly synthesize high-purity peptide analogs for SAR investigations. This minimizes the confounding effects of impurities from less well-characterized building blocks, leading to more reliable biological activity data and a clearer understanding of the role of specific disulfide bonds or cysteine residues in a peptide's function.

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